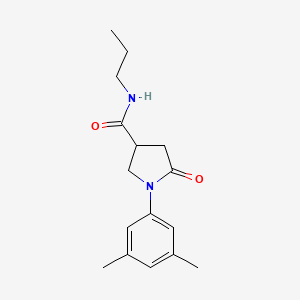![molecular formula C23H28FN3O4S B11164118 N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164118.png)
N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then further functionalized to introduce the dipropylsulfamoyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
化学反应分析
Types of Reactions
N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
科学研究应用
N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific structural modifications on biological activity.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture.
Uniqueness
What sets N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide apart is its combination of the dipropylsulfamoyl and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships in medicinal chemistry.
属性
分子式 |
C23H28FN3O4S |
|---|---|
分子量 |
461.6 g/mol |
IUPAC 名称 |
N-[4-(dipropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H28FN3O4S/c1-3-13-26(14-4-2)32(30,31)21-11-7-19(8-12-21)25-23(29)17-15-22(28)27(16-17)20-9-5-18(24)6-10-20/h5-12,17H,3-4,13-16H2,1-2H3,(H,25,29) |
InChI 键 |
YNLMSCCJFVHUEX-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11164038.png)

![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-isoleucinate](/img/structure/B11164056.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11164079.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-glutamic acid](/img/structure/B11164080.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-2-ethoxybenzamide](/img/structure/B11164081.png)
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-methionine](/img/structure/B11164084.png)
![Ethyl 2-({[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11164096.png)
![1-butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11164098.png)

![(4-Phenylpiperazin-1-yl)[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B11164121.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11164125.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11164126.png)
![2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11164136.png)
